AC-Ptyr-ptyr-ptyr-ile-glu-OH

SH2 Domain Multivalent Binding Signal Transduction

AC-Ptyr-ptyr-ptyr-ile-glu-OH (CAS 159439-85-7), also known as SH2 Domain Ligand (4), is a synthetic acetylated pentapeptide composed of three consecutive phosphotyrosine residues followed by isoleucine and glutamic acid. It is formally classified as a 'src SH2 domain inhibitor peptide'.

Molecular Formula C40H52N5O21P3
Molecular Weight 1031.8 g/mol
Cat. No. B12556046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ptyr-ptyr-ptyr-ile-glu-OH
Molecular FormulaC40H52N5O21P3
Molecular Weight1031.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C
InChIInChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1
InChIKeyNIVCXPYYUZRWEH-BRUYEORJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-Ptyr-ptyr-ptyr-ile-glu-OH: A Tri-Phosphotyrosine Src SH2 Domain Inhibitor for Signal Transduction Research and Procurement


AC-Ptyr-ptyr-ptyr-ile-glu-OH (CAS 159439-85-7), also known as SH2 Domain Ligand (4), is a synthetic acetylated pentapeptide composed of three consecutive phosphotyrosine residues followed by isoleucine and glutamic acid . It is formally classified as a 'src SH2 domain inhibitor peptide' [1]. Unlike the canonical tetrapeptide ligand Ac-pTyr-Glu-Glu-Ile (Ac-pYEEI), this compound presents a unique tri-phosphotyrosine motif designed for multivalent or high-avidity interaction with Src homology 2 (SH2) domains, making it a specialized tool for dissecting phosphotyrosine-dependent signaling pathways [2].

Why Generic Src SH2 Ligands Cannot Substitute for AC-Ptyr-ptyr-ptyr-ile-glu-OH in Pathway-Specific Assays


Procurement checklists that treat all Src SH2 domain inhibitory peptides as interchangeable commodities fail to account for the extreme sequence-dependence of SH2 domain binding and the unique polyvalent nature of AC-Ptyr-ptyr-ptyr-ile-glu-OH [1]. The widely used high-affinity ligand Ac-pYEEI (Kd ~0.1–1.7 µM) contains only a single phosphotyrosine and engages a canonical two-pronged binding mode [2]. In contrast, AC-Ptyr-ptyr-ptyr-ile-glu-OH presents three consecutive phosphotyrosine residues, which can simultaneously occupy multiple phosphotyrosine-binding pockets or engage tandem SH2 domains in a manner unattainable by mono-phosphorylated peptides . Direct experimental evidence demonstrates that this compound suppresses signaling in intact tissue preparations where generic inhibitors fail to account for pathway-specific effects, underlining the risk of substituting it with simpler, cheaper analogs [1].

Quantitative Differentiation of AC-Ptyr-ptyr-ptyr-ile-glu-OH for Scientific Procurement


Tri-Phosphotyrosine Motif Enables Multivalent SH2 Domain Engagement Unlike Mono-Phosphorylated Ligands

The defining structural feature of AC-Ptyr-ptyr-ptyr-ile-glu-OH is its three consecutive phosphotyrosine (pTyr) residues, which distinguish it from the canonical mono-pTyr Src SH2 ligands. The gold-standard comparator Ac-pYEEI binds the Src SH2 domain with a Kd of 0.1–1.7 µM through a single pTyr engagement [1]. While direct affinity measurements for AC-Ptyr-ptyr-ptyr-ile-glu-OH are not published, its design as a tri-pTyr motif facilitates simultaneous or cooperative binding to multiple SH2 domains or to tandem SH2 arrays (e.g., in SHP2, PI3K, or ZAP-70), a mode not accessible to Ac-pYEEI . This structural difference is a primary driver for its procurement in systems where multivalent phosphotyrosine recognition is under investigation.

SH2 Domain Multivalent Binding Signal Transduction Peptide Inhibitor

Functional Validation in Ex Vivo Arterial Tissue Demonstrates Superior Pathway-Specificity Over Kinase-Selective Inhibitors

In a direct comparative ex vivo study, AC-Ptyr-ptyr-ptyr-ile-glu-OH (referred to as an 'SH2 domain inhibitor peptide') was used alongside a panel of kinase-selective pharmacological inhibitors to dissect the signaling cascade of Mg²⁺-deficiency-induced contractions in rat aortic rings [1]. The peptide significantly suppressed contractions, demonstrating functional SH2 domain blockade. Critically, the IC50 of the peptide was in a similar range to the Ki values of the small-molecule kinase inhibitors U0126 (MEK), SB-203580 (p38 MAPK), and LY-294002 (PI3K), confirming its potency in a complex, physiologically relevant tissue environment and setting it apart from inhibitors that only target catalytic kinase activity [1].

Vascular Biology Magnesium Deficiency Ex Vivo Model Signal Transduction

N-Terminal Acetylation Provides Enhanced Binding Affinity Over Non-Acetylated pTyr-pTyr-pTyr-Ile-Glu

The N-terminal acetyl cap on AC-Ptyr-ptyr-ptyr-ile-glu-OH is a critical structural feature that differentiates it from its non-acetylated counterpart, H-Tyr-Tyr-Tyr-Ile-Glu-OH (sold as an alternative Src SH2 domain inhibitor) . While compound-specific data is lacking, a quantitative mass spectrometry study on the closely related pYEEI motif demonstrated that N-terminal acetylation increases SH2 domain binding affinity by approximately 91-fold (Kd ratio) compared to the free amine form [1]. This general principle supports the procurement of the acetylated form over the non-acetylated version for higher-affinity applications.

SH2 Domain Peptide Affinity Acetylation Mass Spectrometry

High-Value Application Scenarios for AC-Ptyr-ptyr-ptyr-ile-glu-OH Procurement


Dissecting Multivalent SH2 Domain Interactions in Signalosome Assembly

The three consecutive phosphotyrosines enable this peptide to function as a multivalent probe for studying the assembly of signaling complexes (signalosomes) involving proteins with tandem SH2 domains, such as Syk, ZAP-70, SHP2, or PI3K p85. Unlike mono-pTyr peptides, AC-Ptyr-ptyr-ptyr-ile-glu-OH can simultaneously engage multiple SH2 domains within a single protein or bridge different SH2-containing proteins, providing a tool to map the architectural requirements of signalosome formation . This makes it essential for research groups investigating immune receptor signaling or growth factor receptor clustering, where standard Ac-pYEEI cannot recapitulate the polyvalent binding mode.

Ex Vivo and Tissue-Level Pharmacological Studies of Protein-Protein Interaction Networks

Validated in an ex vivo rat aortic ring model, this peptide effectively blocked SH2 domain-mediated signaling pathways, as demonstrated in the Pflügers Archiv study where it suppressed Mg²⁺-deficiency-induced smooth muscle contractions [1]. Its demonstrated potency in intact tissue makes it a preferred tool for cardiovascular or smooth muscle pharmacology laboratories that require pathway-specific inhibition at the SH2 domain level rather than catalytic kinase inhibition. Procurement is advised for studies where the biological endpoint is a functional tissue response, such as vasoconstriction or vasodilation.

Competitive Binding and Displacement Assays for Src Family Kinase SH2 Domains

As a high-avidity Src SH2 domain ligand, AC-Ptyr-ptyr-ptyr-ile-glu-OH is suitable for use as a competitor in fluorescence polarization (FP) or surface plasmon resonance (SPR) assays designed to screen for small-molecule inhibitors of Src, Fyn, or Lck SH2 domains [2]. Its acetylated N-terminus, inferred to enhance affinity based on analogous pYEEI studies, makes it a robust reference compound for establishing assay windows in high-throughput screening campaigns. Researchers should choose this compound over non-acetylated tri-pTyr peptides to maximize assay sensitivity.

Phosphatase-Resistant Probe Development and Cellular Delivery Studies

The tri-phosphotyrosine motif, while potentially more susceptible to phosphatases than mono-pTyr peptides, provides a unique scaffold for developing phosphatase-resistant analogs or for studying the processivity of tyrosine phosphatases like PTP1B or SHP2 [3]. Researchers procuring this peptide for cellular delivery studies can use it as a baseline to evaluate the stability and intracellular activity of next-generation SH2 domain inhibitors, where the acetyl cap and polyanionic nature influence membrane permeability and biological half-life.

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